8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H30ClFN6O2 and its molecular weight is 476.98. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Applications
A study by Konduri et al. (2020) highlights the development of novel purine linked piperazine derivatives, including compounds similar to the one , as potential inhibitors of Mycobacterium tuberculosis. These compounds were designed to target the MurB enzyme and disrupt the biosynthesis of peptidoglycan, showing antiproliferative effects. Some of these compounds demonstrated greater potency compared to existing antitubercular drugs like Ethambutol, suggesting significant potential in treating tuberculosis (Konduri et al., 2020).
Antiviral Activity
In 2013, Wang et al. reported on diketopiperazine derivatives isolated from the marine-derived actinomycete Streptomyces sp., which are structurally related to the compound of interest. These derivatives exhibited modest antiviral activity against the influenza A (H1N1) virus. This study indicates the potential use of such compounds in developing treatments against influenza (Wang et al., 2013).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, which share a structural resemblance with the specified compound. These substances demonstrated unique luminescent properties and were explored for their potential in photo-induced electron transfer applications. This suggests possible utility in developing novel luminescent materials or in photochemistry research (Gan et al., 2003).
Properties
IUPAC Name |
8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClFN6O2/c1-3-4-5-6-10-31-19-20(28(2)23(33)27-21(19)32)26-22(31)30-13-11-29(12-14-30)15-16-17(24)8-7-9-18(16)25/h7-9H,3-6,10-15H2,1-2H3,(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHPFXCRCRPNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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